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molecular formula C6H8N2O B087176 4,6-Dimethyl-2-hydroxypyrimidine CAS No. 108-79-2

4,6-Dimethyl-2-hydroxypyrimidine

Cat. No. B087176
M. Wt: 124.14 g/mol
InChI Key: WHEQVHAIRSPYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04395406

Procedure details

A solution of chlorine (0.01 mol) in acetic anhydride (100 ml) was added to a solution of 4,6-dimethylpyrimid-2-one (0.008 mol) in acetic anhydride (100 ml) and the solution left at room temperature for 1 hr before the solid precipitate was collected and recrystallised from water; m.p. 235° C. (decomp.)
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.008 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[CH3:3][C:4]1[CH:9]=[C:8]([CH3:10])[NH:7][C:6](=[O:11])[N:5]=1>C(OC(=O)C)(=O)C>[CH3:3][C:4]1[C:9]([Cl:1])=[C:8]([CH3:10])[NH:7][C:6](=[O:11])[N:5]=1

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
ClCl
Name
Quantity
0.008 mol
Type
reactant
Smiles
CC1=NC(NC(=C1)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallised from water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=NC(NC(=C1Cl)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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